2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N3O3S2 and its molecular weight is 507.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes. This can have downstream effects on cellular processes such as cell growth and differentiation .
Pharmacokinetics
Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and selectivity, but further studies are needed to confirm these properties.
Result of Action
The inhibition of EZH2 by this compound can lead to significant changes in cell morphology and induce apoptosis in a concentration-dependent manner . It can also inhibit cell migration . These effects suggest that the compound could have potential as a therapeutic agent for certain types of cancer .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may act as an inhibitor of EZH2, a critical enzyme involved in histone methylation . This interaction could potentially influence a wide range of biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to have antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It appears to induce apoptosis in these cells in a concentration-dependent manner and inhibit their migration .
Molecular Mechanism
Its inhibitory effects on EZH2 suggest that it may exert its effects by binding to this enzyme and preventing it from carrying out its normal function of adding methyl groups to histones .
Metabolic Pathways
Given its potential interaction with EZH2, it may be involved in pathways related to histone methylation .
Subcellular Localization
Given its potential interaction with EZH2, it may be localized to the nucleus where histone methylation occurs .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S2/c1-2-32-15-9-7-14(8-10-15)29-21(31)20-18(11-12-33-20)28-22(29)34-13-19(30)27-17-6-4-3-5-16(17)23(24,25)26/h3-10H,2,11-13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSDUJEZXUFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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